The compound is cataloged in several chemical databases, including PubChem, where it is identified by the CAS number 114969-77-6. It is primarily classified as a pyrimidine derivative due to the presence of the pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
The synthesis of 4,5-dimethylpyrimidine-2-carbonitrile can be achieved through various methods, typically involving the reaction of appropriate precursors under controlled conditions. One notable method involves the use of cyanamide and malononitrile as starting materials:
This method has been noted for its efficiency and eco-friendliness compared to traditional synthesis routes that require solvents or extensive purification processes .
The molecular structure of 4,5-dimethylpyrimidine-2-carbonitrile can be described using various analytical techniques:
InChI=1S/C7H7N3/c1-5-4-9-7(3-8)10-6(5)2/h4H,1-2H3
HGZFCEVEXMOUOB-UHFFFAOYSA-N
The compound features:
4,5-Dimethylpyrimidine-2-carbonitrile participates in various chemical reactions typical of nitriles and pyrimidines:
These reactions are influenced by the presence of the methyl groups, which can stabilize intermediates through hyperconjugation .
The mechanism of action for compounds like 4,5-dimethylpyrimidine-2-carbonitrile often relates to their biological activities:
The exact mechanisms are typically elucidated through molecular docking studies or biological assays that assess their efficacy against specific targets.
Property | Value |
---|---|
Molecular Weight | 133.15 g/mol |
Melting Point | Not explicitly stated |
Solubility | Soluble in organic solvents |
Appearance | White crystalline solid |
These properties influence its handling and applications in laboratory settings.
4,5-Dimethylpyrimidine-2-carbonitrile has various applications:
Research continues to explore its efficacy in different fields, particularly in drug development targeting cancer and other diseases .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2